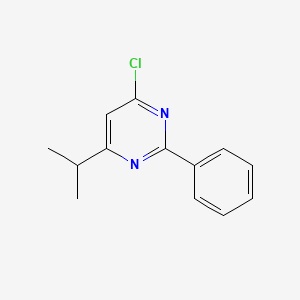

4-Chloro-6-isopropyl-2-phenylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-phenyl-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(14)16-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBUQJGCBOVJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

2.1. General Synthetic Approaches

The preparation of 4-Chloro-6-isopropyl-2-phenylpyrimidine generally involves functional group transformations and strategic substitution reactions on the pyrimidine core. The most widely reported methods include:

- Condensation reactions using substituted pyrimidines and amines

- Chlorination of pyrimidine derivatives

- Alkylation and arylation reactions under controlled conditions

2.2. Condensation with Isopropylamine

A prominent laboratory-scale method involves the condensation of 4-chloro-2-phenylpyrimidine with isopropylamine. This reaction is typically performed in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The process requires elevated temperatures to drive the substitution efficiently.

$$

\text{4-chloro-2-phenylpyrimidine} + \text{isopropylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \Delta} \text{4-chloro-6-isopropyl-2-phenylpyrimidine}

$$

2.3. Chlorination and Alkylation Strategies

Alternative synthetic routes may start from a pyrimidine core already bearing the phenyl group at the 2-position. Chlorination at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride. Subsequent alkylation at the 6-position with isopropyl halides in the presence of strong bases or catalysts completes the synthesis.

2.4. Industrial Production Considerations

Industrial-scale synthesis often mirrors laboratory methods but incorporates process intensification strategies:

- Use of continuous flow reactors for better heat and mass transfer

- Optimization of reaction conditions to enhance yield and purity

- Implementation of purification steps such as recrystallization or chromatography to meet stringent quality standards

Comparative Data Table: Preparation Methods

| Method | Key Reactants | Conditions | Typical Yield | Purification | Industrial Notes |

|---|---|---|---|---|---|

| Condensation with isopropylamine | 4-chloro-2-phenylpyrimidine, isopropylamine | K₂CO₃, DMF, heat | Moderate-High | Recrystallization | Scalable; robust |

| Chlorination and Alkylation | 2-phenylpyrimidine, chlorinating agent, isopropyl halide | POCl₃ or SOCl₂, base, solvent | Moderate | Chromatography | Requires careful control |

| Organolithium substitution | Substituted pyrimidine, organolithium reagent | Anhydrous, low temp, inert atmosphere | Variable | Chromatography | Less common; sensitive |

Detailed Research Findings

- The condensation approach is favored for its operational simplicity and high selectivity, especially when using potassium carbonate as the base and DMF as the solvent.

- Chlorination methods require precise control of reaction conditions to avoid over-chlorination or side reactions, and are often followed by purification steps to ensure product quality.

- Industrial processes benefit from continuous flow technology, which offers improved safety, scalability, and consistency in product quality.

- Purification by recrystallization is generally sufficient for laboratory-scale synthesis, while industrial processes may require additional chromatographic techniques to achieve pharmaceutical-grade purity.

Summary Table: Key Reaction Parameters

| Parameter | Condensation Method | Chlorination/Alkylation Method |

|---|---|---|

| Main Solvent | DMF | Dichloromethane, Toluene, DMF |

| Base | Potassium carbonate | Sodium hydride, Potassium tert-butoxide |

| Temperature Range | 80–120 °C | 0–100 °C (stepwise) |

| Reaction Time | 6–12 hours | 2–8 hours per step |

| Yield Range | 60–85% | 40–70% |

The condensation method using isopropylamine and 4-chloro-2-phenylpyrimidine in DMF with potassium carbonate is the most widely adopted and scalable route for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-2-phenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Chloro-6-isopropyl-2-phenylpyrimidine have shown effectiveness against a range of pathogens:

- In vitro Studies : A study on a series of phenylpyrimidine derivatives indicated promising antifungal activity against strains such as Candida albicans, with some compounds showing efficacy superior to standard treatments like fluconazole .

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of specific enzymes or pathways in microbial cells, which disrupts their growth and survival .

Anti-inflammatory Properties

4-Chloro-6-isopropyl-2-phenylpyrimidine has also been investigated for its anti-inflammatory effects:

- COX Inhibition : Research has shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for these compounds suggest they can effectively reduce inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Potential

The compound's structural characteristics make it a candidate for cancer treatment:

- CDK Inhibition : Compounds related to 4-Chloro-6-isopropyl-2-phenylpyrimidine have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which are critical regulators of the cell cycle. Inhibition of CDK2 and CDK9 has been linked to reduced cancer cell proliferation and enhanced apoptosis .

Case Studies and Research Findings

Several studies highlight the potential applications of 4-Chloro-6-isopropyl-2-phenylpyrimidine:

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX) or dihydrofolate reductase (DHFR), leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 4-Chloro-6-isopropyl-2-phenylpyrimidine, as identified via computational similarity algorithms (e.g., Tanimoto coefficients):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-Chloro-2-methyl-6-phenylpyrimidine | 73576-33-7 | 0.83 | Methyl at position 2 vs. phenyl |

| 2,4-Dichloro-6-phenylpyrimidine | 5600-21-5 | 0.79 | Additional Cl at position 2 |

| 4-Chloro-6-methylpyrimidin-2-amine | 29509-92-0 | 0.75 | Methyl at position 6, amine at position 2 |

| 4-Chloro-2-methylthio-6-(iso-propyl-d7)-pyrimidine | 1185316-74-8 | N/A | Deuterated isopropyl, methylthio at position 2 |

Key Observations :

Physicochemical Properties

Substituents significantly alter properties such as solubility, melting point, and lipophilicity:

| Compound Name | Solubility (Predicted) | LogP (Calculated) | Key Influencing Groups |

|---|---|---|---|

| 4-Chloro-6-isopropyl-2-phenylpyrimidine | Low (DCM-soluble) | 3.8 | Bulky isopropyl and phenyl groups |

| 2,4-Dichloro-6-phenylpyrimidine | Moderate (THF-soluble) | 3.2 | Additional Cl increases polarity |

| 4-Chloro-6-methylpyrimidin-2-amine | High (Water-miscible) | 1.5 | Polar amine group enhances solubility |

Analysis :

Biological Activity

4-Chloro-6-isopropyl-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-isopropyl-2-phenylpyrimidine is . Its structure features a pyrimidine ring substituted with a chloro group at the 4-position, an isopropyl group at the 6-position, and a phenyl group at the 2-position. The presence of these substituents contributes to its lipophilicity and potential biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of 4-Chloro-6-isopropyl-2-phenylpyrimidine, focusing on its antimicrobial and anticancer properties. The compound has been evaluated in various biological assays to determine its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-Chloro-6-isopropyl-2-phenylpyrimidine, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for some derivatives .

Anticancer Activity

The anticancer potential of 4-Chloro-6-isopropyl-2-phenylpyrimidine has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism behind this activity is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrimidine derivatives, including 4-Chloro-6-isopropyl-2-phenylpyrimidine. The results indicated that this compound showed promising activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent .

- Evaluation of Anticancer Properties : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of 4-Chloro-6-isopropyl-2-phenylpyrimidine. The results revealed a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects .

The biological activity of 4-Chloro-6-isopropyl-2-phenylpyrimidine is thought to be mediated through its interaction with specific molecular targets within cells. The compound's lipophilicity facilitates its penetration into cell membranes, allowing it to interact with intracellular enzymes or receptors involved in critical signaling pathways.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.